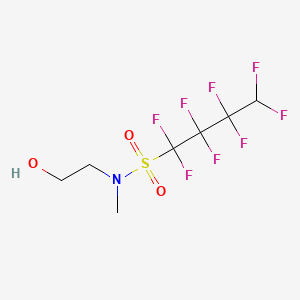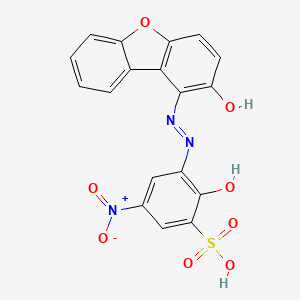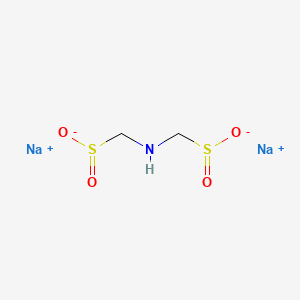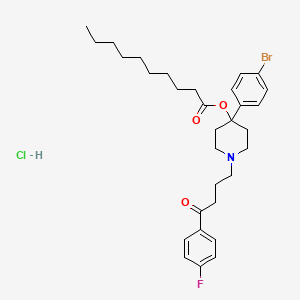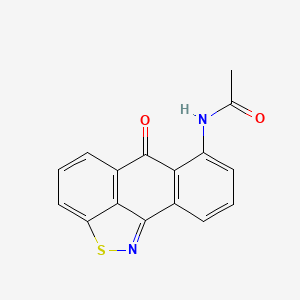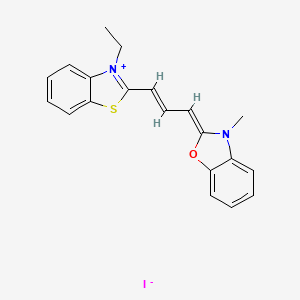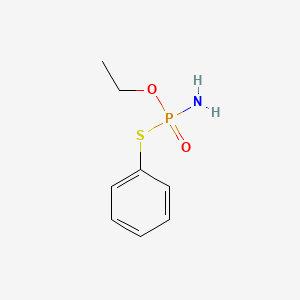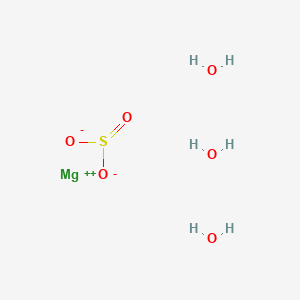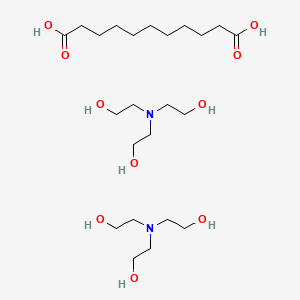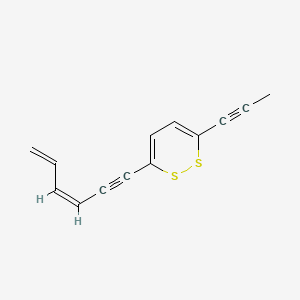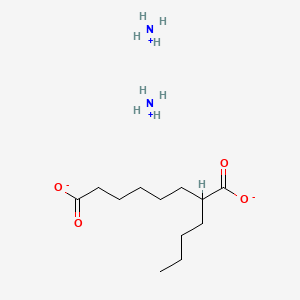
Octanedioic acid, 2-butyl-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido octanodioico, 2-butil-, sal de amonio: es un compuesto químico con la fórmula molecular C12H22O4·2H3N. Es un derivado del ácido octanodioico, también conocido como ácido subérico, donde los átomos de hidrógeno de los grupos carboxilo son reemplazados por iones amonio. Este compuesto se utiliza en diversas aplicaciones industriales y científicas debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del ácido octanodioico, 2-butil-, sal de amonio implica varios pasos. Un método común incluye la polimerización por radicales libres del ácido octanodioico, seguida de rectificación, saponificación, adsorción, reducción, secado y finalmente, la adición de amoníaco . Este proceso garantiza la formación del derivado de sal de amonio.
Métodos de producción industrial: En entornos industriales, la producción de ácido octanodioico, 2-butil-, sal de amonio se lleva a cabo típicamente en reactores a gran escala. El proceso implica la adición controlada de amoníaco al ácido octanodioico bajo condiciones específicas de temperatura y presión para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido octanodioico, 2-butil-, sal de amonio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.
Sustitución: Los iones amonio pueden sustituirse por otros cationes o grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden utilizar varios ácidos o bases para facilitar las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: En química, el ácido octanodioico, 2-butil-, sal de amonio se utiliza como reactivo en varias reacciones de síntesis orgánica. Sirve como bloque de construcción para la síntesis de moléculas más complejas .
Biología: En investigación biológica, este compuesto se utiliza para estudiar las vías metabólicas y las actividades enzimáticas. Puede actuar como sustrato o inhibidor en ensayos bioquímicos .
Medicina: En el campo médico, el ácido octanodioico, 2-butil-, sal de amonio se investiga por sus posibles propiedades terapéuticas. Puede utilizarse en el desarrollo y formulación de fármacos .
Industria: Industrialmente, este compuesto se utiliza en la producción de polímeros, adhesivos y otros materiales. Sus propiedades químicas únicas lo hacen adecuado para diversos procesos de fabricación .
Mecanismo De Acción
El mecanismo de acción del ácido octanodioico, 2-butil-, sal de amonio implica su interacción con objetivos moleculares como enzimas y receptores. Los iones amonio pueden formar enlaces iónicos con sitios cargados negativamente en las proteínas, alterando su estructura y función. Esta interacción puede modular las vías bioquímicas y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido subérico (ácido octanodioico): El compuesto padre del ácido octanodioico, 2-butil-, sal de amonio.
Ácido hexanodioico: Otro ácido dicarboxílico con una cadena de carbono más corta.
Ácido sebácico: Un ácido dicarboxílico con una cadena de carbono más larga.
Singularidad: El ácido octanodioico, 2-butil-, sal de amonio es único debido a la presencia de iones amonio, que imparten una reactividad química específica y propiedades de solubilidad. Esto lo hace adecuado para aplicaciones donde otros ácidos dicarboxílicos pueden no ser efectivos .
Propiedades
Número CAS |
114480-39-6 |
|---|---|
Fórmula molecular |
C12H28N2O4 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
diazanium;2-butyloctanedioate |
InChI |
InChI=1S/C12H22O4.2H3N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;;/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*1H3 |
Clave InChI |
SPZBYSKKSSLUKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


